molecular formula C17H17F3N4S B14661772 Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)- CAS No. 47441-00-9

Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-

Cat. No.: B14661772
CAS No.: 47441-00-9
M. Wt: 366.4 g/mol
InChI Key: RRCNDSPDIRRRDN-UHFFFAOYSA-N
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Description

Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound that belongs to the class of phenothiazines. Phenothiazines are known for their diverse biological activities and have been widely used in medicinal chemistry. This particular compound features a trifluoromethyl group attached to the phenothiazine nucleus, which can significantly influence its chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with the amine under appropriate conditions to yield the desired guanidine compound . Another efficient guanidylating agent is S-methylisothiourea, which can also be used to introduce the guanidine functionality .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, involves its interaction with molecular targets in the body. It can act as a dopaminergic antagonist, binding to dopamine receptors and inhibiting their activity. This action can influence various physiological processes, including neurotransmission and hormonal release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is unique due to its specific trifluoromethyl substitution, which can enhance its biological activity and stability compared to other phenothiazine derivatives .

Conclusion

Guanidine, (3-(2-trifluoromethyl-10-phenothiazinyl)propyl)-, is a compound with diverse applications in scientific research, medicine, and industry. Its unique chemical structure and biological activities make it a valuable tool for various studies and applications.

Properties

CAS No.

47441-00-9

Molecular Formula

C17H17F3N4S

Molecular Weight

366.4 g/mol

IUPAC Name

2-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]guanidine

InChI

InChI=1S/C17H17F3N4S/c18-17(19,20)11-6-7-15-13(10-11)24(9-3-8-23-16(21)22)12-4-1-2-5-14(12)25-15/h1-2,4-7,10H,3,8-9H2,(H4,21,22,23)

InChI Key

RRCNDSPDIRRRDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)CCCN=C(N)N

Origin of Product

United States

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